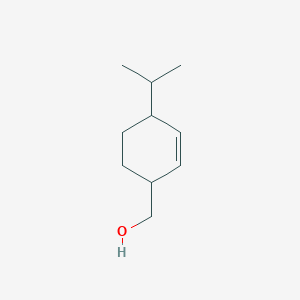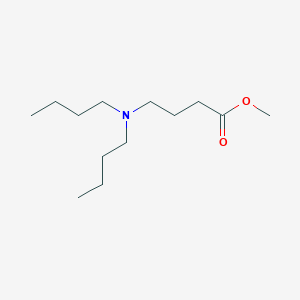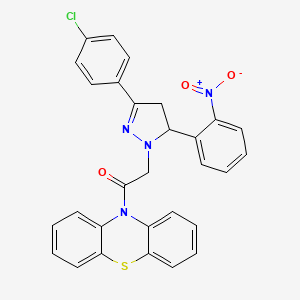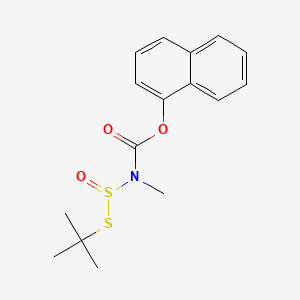
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one typically involves the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted thiol and a methoxy-substituted benzene derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Oxidation and Reduction Reactions: The compound may undergo oxidation and reduction reactions to achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Batch reactors are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction conditions.
Continuous Flow Reactors: Continuous flow reactors can be employed for large-scale production, offering advantages such as improved safety, scalability, and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfur atom, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1-benzothiepin-3(2H)-one: Lacks the methoxy group, which may affect its chemical and biological properties.
5-Methoxy-2-methyl-1-benzothiepin-3(2H)-one: Lacks the phenyl group, which may influence its reactivity and applications.
4-Phenyl-1-benzothiepin-3(2H)-one: Lacks both the methoxy and methyl groups, resulting in different chemical behavior.
Uniqueness
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
72262-56-7 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-one |
InChI |
InChI=1S/C18H16O2S/c1-12-17(19)16(13-8-4-3-5-9-13)18(20-2)14-10-6-7-11-15(14)21-12/h3-12H,1-2H3 |
InChI Key |
CICFXYBYCCGTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)




![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)


![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)


